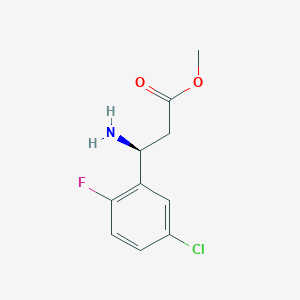
Methyl (S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a fluorine atom, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method includes the reaction of (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives, such as nitro compounds, amines, and other functionalized phenylpropanoates.
科学的研究の応用
Methyl (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate
- Methyl (3S)-3-[(5-chloro-2-fluorophenyl)formamido]-3-phenylpropanoate
Uniqueness
Methyl (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of features imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H11ClFNO2 |
|---|---|
分子量 |
231.65 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChIキー |
XXUXGIACIKGUTB-VIFPVBQESA-N |
異性体SMILES |
COC(=O)C[C@@H](C1=C(C=CC(=C1)Cl)F)N |
正規SMILES |
COC(=O)CC(C1=C(C=CC(=C1)Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
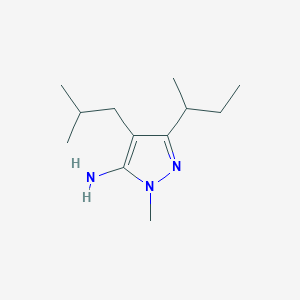
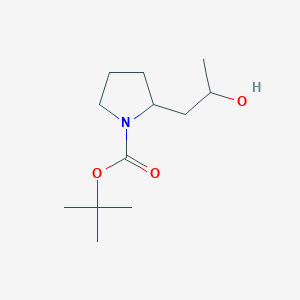
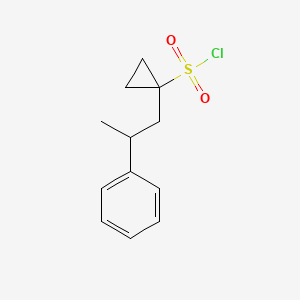
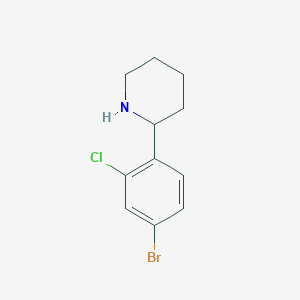
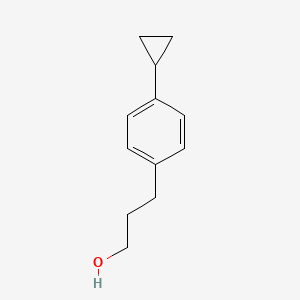
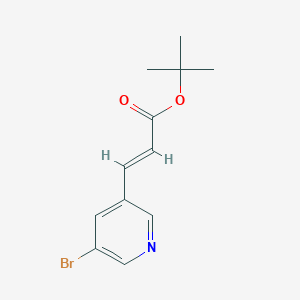
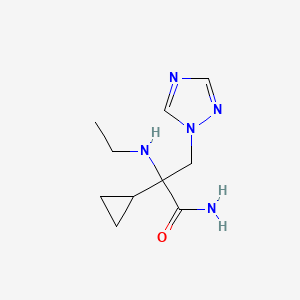


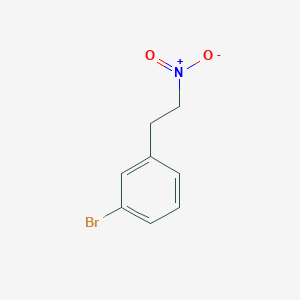

![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
